3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride
Description
3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride is a chiral compound with a molecular formula of C₈H₁₂ClF₃N₂O and a molecular weight of 246.66 g/mol . Its structure features a trifluoromethyl group attached to a propanamide backbone and a (3S)-piperidin-3-yl moiety, which confers stereochemical specificity. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)4-7(14)13-6-2-1-3-12-5-6;/h6,12H,1-5H2,(H,13,14);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYGBKBPBJAJO-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of 3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride typically begins with the preparation of 3,3,3-trifluoropropanoyl chloride. This can be achieved by reacting trifluoroacetic acid with thionyl chloride under reflux conditions.
Amidation: : The resultant 3,3,3-trifluoropropanoyl chloride is then reacted with (3S)-piperidine in the presence of a base such as triethylamine. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid. This is usually done by dissolving the compound in an appropriate solvent and adding an excess of hydrochloric acid, followed by crystallization.
Industrial Production Methods
Industrial production of this compound scales up the aforementioned synthetic routes, focusing on process optimization and cost-efficiency. Key factors include:
Efficient Reagents Utilization: : Ensuring the optimal use of reagents to maximize yield and minimize waste.
Reaction Conditions Control: : Precise control of temperature, pressure, and inert atmosphere conditions to ensure consistent product quality.
Purification Techniques: : Implementation of advanced purification methods such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: : Reduction of the carbonyl group can yield various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperoxybenzoic acid (mCPBA) for N-oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Nucleophiles: : Grignard reagents for nucleophilic substitution on the trifluoromethyl group.
Major Products
Oxidized Derivatives: : N-oxides formed from piperidine ring oxidation.
Reduced Derivatives: : Alcohols or amines formed from carbonyl group reduction.
Substitution Products: : Various functionalized compounds resulting from nucleophilic substitution.
Scientific Research Applications
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride finds applications across several scientific fields:
Chemistry
Synthetic Intermediates: : Used as a building block in the synthesis of more complex molecules.
Ligand Development: : Employed in the development of ligands for catalysis and coordination chemistry.
Biology
Enzyme Inhibition Studies: : Used to study enzyme interactions due to its ability to act as an inhibitor.
Protein Labeling: : Fluorinated compounds are often used in labeling studies to trace biological processes.
Medicine
Drug Development: : The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals.
Therapeutic Research: : Investigated for potential therapeutic applications due to its bioactive properties.
Industry
Material Science: : Applied in the development of novel materials with enhanced chemical resistance and durability.
Agricultural Chemistry: : Used in the formulation of agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: : Inhibition or activation of biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Trifluoromethyl vs. Ethyl Groups : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to the ethyl group in N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride . This substitution likely enhances resistance to oxidative degradation.
- Piperidine vs.
- Amino vs. Trifluoromethyl Groups: The amino group in 3-amino-N-(3-methoxypropyl)propanamide hydrochloride improves hydrophilicity but reduces steric bulk compared to the trifluoromethyl group, suggesting differences in solubility and bioavailability .
Physicochemical Properties
- Molecular Weight : The target compound (246.66 g/mol) is heavier than N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride (220.74 g/mol) due to the trifluoromethyl group’s higher atomic mass .
- Solubility : The hydrochloride salt form in all compounds enhances aqueous solubility, but the trifluoromethyl group may reduce logP (lipophilicity) compared to the ethyl or methoxypropyl analogs .
Biological Activity
3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride is a synthetic compound notable for its unique trifluoromethyl group and piperidine moiety. These structural features enhance its biological activity, making it a subject of interest in medicinal chemistry and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 210.20 g/mol
- CAS Number : 1605121-55-8
The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are advantageous for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes. Its ability to interact with enzyme active sites may lead to competitive inhibition, impacting metabolic pathways.
- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly in the central nervous system (CNS). It has shown promise in preclinical studies involving animal models to assess its effects on neurological pathways.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Studies : A study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE), revealing significant inhibition compared to control compounds. Specific IC50 values were determined, indicating the potency of the compound in modulating AChE activity .
- Neuropharmacological Applications : Preclinical trials have been conducted to assess the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it may help mitigate neuronal damage through modulation of neurotransmitter levels and receptor activity.
Potential Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease.
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceuticals targeting various biological pathways due to its favorable chemical properties .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing 3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride, and how is purity ensured?
Answer:
Synthesis typically involves multi-step organic reactions, starting with the coupling of a trifluoromethylated propanamide precursor with a chiral (3S)-piperidin-3-yl intermediate. Key steps include:
- Amide bond formation : Reacting 3,3,3-trifluoropropanoyl chloride with (3S)-piperidin-3-amine under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts .
- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >98% purity.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, while Mass Spectrometry (MS) validates molecular weight. Chiral HPLC or polarimetry ensures enantiomeric purity of the (3S)-piperidine moiety .
Basic: What structural features of this compound influence its chemical reactivity and biological interactions?
Answer:
The compound’s reactivity and bioactivity arise from:
- Trifluoromethyl groups : Electron-withdrawing effects stabilize the amide bond and enhance metabolic resistance .
- Chiral (3S)-piperidine : Stereochemistry dictates receptor-binding specificity, as seen in analogous piperidine derivatives targeting neurotransmitter receptors .
- Hydrochloride salt : Improves aqueous solubility, critical for in vitro assays .
- Amide linkage : Participates in hydrogen bonding with biological targets, such as enzymes or G-protein-coupled receptors (GPCRs) .
Advanced: How can researchers design experiments to evaluate the compound’s receptor-binding affinity and selectivity?
Answer:
- Radioligand displacement assays : Use tritiated or fluorescently labeled ligands (e.g., for GPCRs or ion channels) to measure IC₅₀ values. Include positive controls (e.g., known antagonists) .
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on a biosensor chip to quantify binding kinetics (ka, kd) in real time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces for binding .
- Selectivity profiling : Screen against a panel of related receptors (e.g., serotonin, dopamine receptors) to identify off-target interactions .
Advanced: How should discrepancies in reported binding affinities across studies be resolved?
Answer:
Contradictions may arise from assay conditions (pH, temperature) or receptor isoforms. Mitigation strategies include:
- Orthogonal assays : Compare radioligand binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Receptor source standardization : Use cell lines overexpressing a single receptor isoform to eliminate variability .
- Statistical rigor : Apply nonlinear regression models (e.g., Hill equation) and report confidence intervals for IC₅₀ values .
Basic: What analytical methods are used to confirm the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–80°C) and monitor degradation via HPLC .
- Long-term stability : Store aliquots at –20°C and analyze periodically over 6–12 months using NMR and MS to detect decomposition .
- Light sensitivity : Conduct UV-visible spectroscopy to assess photodegradation kinetics .
Advanced: How can enantiomeric purity of the (3S)-piperidine moiety be optimized during synthesis?
Answer:
- Chiral catalysts : Employ asymmetric synthesis techniques, such as Sharpless epoxidation or Noyori hydrogenation, to favor the (3S) configuration .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Analytical validation : Chiral HPLC with a cellulose-based column resolves enantiomers, while X-ray crystallography confirms absolute configuration .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses in receptor active sites. Validate with mutagenesis data .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogues to predict IC₅₀ values and guide structural optimization .
Basic: What are the compound’s potential applications in neuroscience research?
Answer:
Based on structural analogs (e.g., piperidine-derived receptor modulators):
- Neurotransmitter receptor studies : Probe sigma-1 or NMDA receptor function using competitive binding assays .
- Neuroprotection assays : Evaluate efficacy in models of oxidative stress or excitotoxicity .
- Behavioral studies : Administer in vivo to assess effects on locomotion or cognition in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
